2-Amino-4-(pentafluorosulfanyl)phenol

Overview

Description

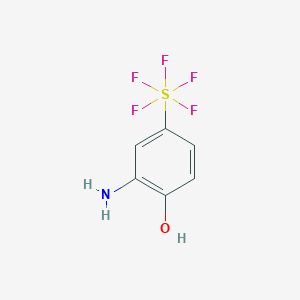

“2-Amino-4-(pentafluorosulfanyl)phenol” is a chemical compound with the empirical formula C6H6F5NOS . It has a molecular weight of 235.17 and is also known by the synonym "(3-Amino-4-hydroxyphenyl)sulfur pentafluoride" .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-(pentafluorosulfanyl)phenol” can be represented by the SMILES string OC1=C(N)C=C(S(F)(F)(F)(F)F)C=C1 . This indicates that the molecule contains a phenol group (a benzene ring with a hydroxyl group), an amino group, and a pentafluorosulfanyl group attached to the benzene ring .

Physical And Chemical Properties Analysis

The compound “2-Amino-4-(pentafluorosulfanyl)phenol” has a molecular weight of 235.17 . It’s recommended to be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Life Science Research

2-Amino-4-(pentafluorosulfanyl)phenol: is utilized in life science research due to its unique chemical structure, which allows for the development of novel biochemical compounds. Its pentafluorosulfanyl group can be critical in the study of protein interactions and enzyme kinetics, as it can potentially serve as a bioisostere for phenyl rings in biologically active molecules .

Material Science

In material science, this compound’s high thermal stability and resistance to degradation make it a candidate for creating advanced polymers and coatings. These materials could be used in high-performance applications such as aerospace components, where durability under extreme conditions is paramount .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules with potential pharmacological activities. Its ability to introduce the pentafluorosulfanyl group into other molecules can lead to the development of new drugs with improved efficacy and safety profiles .

Chromatography

2-Amino-4-(pentafluorosulfanyl)phenol: can be used in chromatography as a standard or a derivative for the detection of phenolic compounds. Its distinct retention behavior and spectral properties can help in the accurate identification and quantification of analytes in complex mixtures .

Analytical Research

This compound is significant in analytical research, where it can be used to calibrate instruments or as a reagent in the development of analytical methods. Its well-defined physical and chemical properties ensure reliability and precision in measurements .

Environmental Science

The environmental impact of fluorinated compounds is an area of growing interest2-Amino-4-(pentafluorosulfanyl)phenol can be studied for its environmental fate and behavior, helping to assess the ecological risks associated with the use of fluorinated organic chemicals .

properties

IUPAC Name |

2-amino-4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMWJJEYUMLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672877 | |

| Record name | 2-Amino-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(pentafluorosulfanyl)phenol | |

CAS RN |

1159512-27-2 | |

| Record name | 2-Amino-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 2-Amino-4-(pentafluorosulfanyl)phenol is reacted with lead tetraacetate?

A1: The research demonstrates that 2-Amino-4-(pentafluorosulfanyl)phenol undergoes a dearomatization reaction when treated with lead tetraacetate at room temperature []. This leads to the formation of SF5-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic acid (muconic acid) in good yields [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)

![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)

![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)